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Compound of Interest

Compound Name: 3-Iodo-5-nitro-1H-indazole

Cat. No.: B1338530 Get Quote

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of 3-Iodo-5-nitro-1H-indazole, a valuable building block for researchers,

scientists, and drug development professionals. This document outlines a plausible and

detailed synthetic protocol, expected physicochemical and spectroscopic properties, and the

necessary characterization methodologies.

Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,

exhibiting a wide range of biological activities. The introduction of a nitro group and an iodine

atom onto the indazole scaffold offers unique opportunities for further chemical modifications.

The nitro group can be reduced to an amine, providing a handle for amide coupling or other

transformations, while the iodo substituent at the C3 position is particularly useful for transition

metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This versatility makes 3-Iodo-5-nitro-1H-indazole a key intermediate in the synthesis of

complex molecules with potential therapeutic applications.

Synthesis of 3-Iodo-5-nitro-1H-indazole
The most direct synthetic route to 3-Iodo-5-nitro-1H-indazole is the electrophilic iodination of

the commercially available 5-nitro-1H-indazole. The electron-withdrawing nature of the nitro

group deactivates the benzene ring towards electrophilic substitution, favoring substitution on

the electron-rich pyrazole ring, specifically at the C3 position.
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Synthetic Workflow
The synthesis proceeds via a one-step iodination reaction.
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Caption: Synthetic workflow for 3-Iodo-5-nitro-1H-indazole.

Experimental Protocol
Materials:

5-nitro-1H-indazole

Iodine (I₂)
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Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Stir bar

Ice bath

Separatory funnel

Rotary evaporator

Melting point apparatus

Standard laboratory glassware

Procedure:

To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom

flask, add anhydrous potassium carbonate (2.0 eq).

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous DMF.

Slowly add the iodine solution dropwise to the reaction mixture at room temperature.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, pour the reaction mixture into an ice-water bath.

Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the

reddish-brown color disappears.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to afford 3-Iodo-5-nitro-1H-indazole as a solid.

Characterization of 3-Iodo-5-nitro-1H-indazole
The structure and purity of the synthesized 3-Iodo-5-nitro-1H-indazole should be confirmed by

various spectroscopic and analytical techniques. The expected data, based on the analysis of

closely related compounds, are summarized below.

Physicochemical and Spectroscopic Data
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Property Expected Value

Molecular Formula C₇H₄IN₃O₂

Molecular Weight 289.03 g/mol

Appearance Yellow to orange solid

Melting Point >200 °C (decomposes)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

methanol, acetone; insoluble in water

¹H NMR (400 MHz, DMSO-d₆)
δ (ppm): ~14.0 (br s, 1H, NH), ~8.8 (d, 1H, H4),

~8.3 (dd, 1H, H6), ~7.8 (d, 1H, H7)

¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm): ~148 (C5), ~142 (C7a), ~125 (C6),

~122 (C4), ~115 (C3a), ~112 (C7), ~90 (C3)

IR (KBr, cm⁻¹)

~3200-3000 (N-H stretch), ~1520 & ~1340 (NO₂

stretch, asymmetric and symmetric), ~1620

(C=N stretch), ~820 (C-I stretch)

Mass Spectrometry (ESI-MS) m/z: 289.94 [M+H]⁺, 287.93 [M-H]⁻

Experimental Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz spectrometer.

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum on a 100 MHz

spectrometer.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1%

of the sample.
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Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer

over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Analysis: Analyze in both positive and negative ion modes to observe the protonated [M+H]⁺

and deprotonated [M-H]⁻ molecular ions.

Melting Point Determination:

Apparatus: Use a standard melting point apparatus.

Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and heat

gradually, recording the temperature range over which the substance melts.

Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
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Caption: Logical workflow for the characterization of 3-Iodo-5-nitro-1H-indazole.

Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-
Iodo-5-nitro-1H-indazole. The outlined experimental protocol offers a reliable method for its

preparation, and the tabulated spectroscopic and physicochemical data serve as a valuable

reference for its identification and quality control. The versatility of this compound as a synthetic

intermediate underscores its importance in the field of medicinal chemistry and drug discovery.

To cite this document: BenchChem. [Synthesis and Characterization of 3-Iodo-5-nitro-1H-
indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338530#synthesis-and-characterization-of-3-iodo-5-
nitro-1h-indazole]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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